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Compound of Interest

Compound Name: 1-Fluoropropan-2-ol

Cat. No.: B1329784 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for

the chemical compound 1-Fluoropropan-2-ol. Due to the limited availability of public,

experimentally derived spectral datasets for this specific compound, this guide also includes

general experimental protocols for the acquisition of relevant spectroscopic data and

references to data for analogous compounds where applicable. This information is intended to

serve as a valuable resource for researchers and professionals in drug development and other

scientific fields who are working with or synthesizing this molecule.

Core Spectroscopic and Physical Data
While a complete, publicly available set of experimental spectra for 1-Fluoropropan-2-ol is not

readily available, the following tables summarize the known physical properties and provide a

template for the organization of spectroscopic data.

Table 1: Physical and Chemical Properties of 1-Fluoropropan-2-ol
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Property Value Reference

Molecular Formula C₃H₇FO --INVALID-LINK--

Molecular Weight 78.09 g/mol --INVALID-LINK--

CAS Number 430-50-2 --INVALID-LINK--

Boiling Point 85.1 °C at 760 mmHg LookChem

Density 0.959 g/cm³ LookChem

Refractive Index 1.3822 LookChem

Table 2: Infrared (IR) Spectroscopy Data for 1-Fluoropropan-2-ol
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Wavenumber
(cm⁻¹)

Assignment Intensity Notes

~3400 (broad) O-H stretch Strong

Typical for alcohols,

broadening due to

hydrogen bonding.

~2970-2850 C-H stretch Medium-Strong
Aliphatic C-H

stretching vibrations.

~1050-1260 C-F stretch Strong

The position can be

indicative of the

fluorine environment.

~1100 C-O stretch Strong
Characteristic of

secondary alcohols.

Note: This table is

predictive based on

characteristic

functional group

frequencies.

PubChem lists the

availability of a vapor

phase IR spectrum,

but the data is not

directly provided.[1]

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for 1-Fluoropropan-2-ol

A complete, publicly available experimental NMR dataset for 1-Fluoropropan-2-ol has not

been identified. The following table is a predictive summary based on the structure.

¹H NMR (Proton NMR)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Coupling
Constant (J,
Hz)

~4.3 ddt 1H H-1 (CHF)

J(H,F) ≈ 47 Hz,

J(H,H) ≈ 6 Hz,

J(H,H) ≈ 3 Hz

~3.9 m 1H H-2 (CHOH)

~2.5 s (broad) 1H OH

~1.2 d 3H H-3 (CH₃) J(H,H) ≈ 6 Hz

¹³C NMR (Carbon NMR)

Chemical Shift (δ, ppm)
Multiplicity (due to ¹⁹F
coupling)

Assignment

~85 d C-1 (CHF)

~68 d C-2 (CHOH)

~22 s C-3 (CH₃)

¹⁹F NMR (Fluorine NMR)

Chemical Shift (δ, ppm) Multiplicity Assignment

~ -220 to -230 t CH₂F

Table 4: Mass Spectrometry (MS) Data for 1-Fluoropropan-2-ol

PubChem indicates the availability of GC-MS data, but the full spectrum is not provided.[1] The

following are predicted major fragments based on the structure.
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m/z Ion Notes

78 [C₃H₇FO]⁺ Molecular Ion (M⁺)

63 [M - CH₃]⁺ Loss of a methyl group

45 [CH₃CHO H]⁺
Common fragment for 2-

propanol derivatives

33 [CH₂F]⁺ Fluoromethyl cation

Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectroscopic data

discussed above for a liquid sample like 1-Fluoropropan-2-ol.

Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of liquid 1-Fluoropropan-2-ol to identify

functional groups.

Methodology: Attenuated Total Reflectance (ATR) FT-IR

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) of the FT-

IR spectrometer is clean. Record a background spectrum of the clean, empty ATR crystal.

Sample Application: Place a small drop of 1-Fluoropropan-2-ol directly onto the center of

the ATR crystal.

Spectrum Acquisition: Lower the instrument's pressure arm to ensure good contact between

the sample and the crystal. Initiate the scan. A typical scan range is 4000-400 cm⁻¹. Co-add

multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: The resulting interferogram is Fourier-transformed by the instrument's

software to produce the infrared spectrum (absorbance or transmittance vs. wavenumber).

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g.,

isopropanol) and a soft, non-abrasive wipe.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra of 1-Fluoropropan-2-ol to elucidate its

molecular structure.

Methodology:

Sample Preparation:

Accurately weigh approximately 5-20 mg of 1-Fluoropropan-2-ol into a clean, dry vial.

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The

choice of solvent is critical to avoid interfering signals in the ¹H NMR spectrum.

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly

into a clean, dry 5 mm NMR tube. The final sample height in the tube should be

approximately 4-5 cm.

Cap the NMR tube securely.

Instrument Setup:

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a

gauge.

Place the sample into the NMR magnet.

Spectrum Acquisition:

Locking and Shimming: The instrument will first lock onto the deuterium signal of the

solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized

through a process called shimming to ensure sharp spectral lines.

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include

a 30-45 degree pulse angle and a sufficient relaxation delay (e.g., 1-2 seconds).
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¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance

and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time

will be required compared to ¹H NMR.

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. ¹⁹F is a high-sensitivity nucleus,

so acquisition times are typically short.

Data Processing:

The raw data (Free Induction Decay, FID) is Fourier-transformed to generate the

frequency-domain NMR spectrum.

Phase and baseline corrections are applied to the spectrum.

The chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS, at

0 ppm for ¹H and ¹³C).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to

determine the connectivity of the atoms.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 1-Fluoropropan-2-
ol.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Sample Preparation: Prepare a dilute solution of 1-Fluoropropan-2-ol in a volatile organic

solvent (e.g., dichloromethane or methanol).

GC Separation:

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary

column. The column separates the components of the sample based on their boiling points
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and interactions with the stationary phase.

Ionization:

As the 1-Fluoropropan-2-ol elutes from the GC column, it enters the ion source of the

mass spectrometer.

In the ion source, the molecules are bombarded with a high-energy electron beam

(typically 70 eV), which causes ionization and fragmentation.

Mass Analysis:

The resulting positively charged ions (the molecular ion and fragment ions) are

accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer

(e.g., a quadrupole).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Data Analysis:

Identify the molecular ion peak (M⁺) to confirm the molecular weight of the compound.

Analyze the fragmentation pattern to gain structural information.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the complete spectroscopic

characterization of 1-Fluoropropan-2-ol.
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Caption: Workflow for the spectroscopic analysis of 1-Fluoropropan-2-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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